

An In-Depth Technical Guide to 4-((4-(Benzylxy)phenyl)sulfonyl)phenol

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Compound of Interest

Compound Name: 4-((4-(Benzylxy)phenyl)sulfonyl)phenol

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This technical guide provides a comprehensive overview of **4-((4-(Benzylxy)phenyl)sulfonyl)phenol**, a key chemical intermediate with significant applications in industrial chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's properties, synthesis, analysis, and applications.

Chemical Identity and Synonyms

4-((4-(Benzylxy)phenyl)sulfonyl)phenol is a diaryl sulfone derivative characterized by a benzylxy group on one phenyl ring and a hydroxyl group on the other. This structural arrangement imparts specific chemical properties that are leveraged in its primary applications.

A comprehensive list of synonyms and identifiers for this compound is provided below to aid in its recognition across various chemical databases and literature.

Identifier Type	Value
IUPAC Name	4-((4-(BenzylOxy)phenyl)sulfonyl)phenol ^[1]
CAS Number	63134-33-8 ^[1]
Molecular Formula	C ₁₉ H ₁₆ O ₄ S ^[1]
Molecular Weight	340.40 g/mol ^[1]
Synonyms	Phenol, 4-[[4-(phenylmethoxy)phenyl]sulfonyl]- [1], 4-BenzylOxy-4'-hydroxydiphenyl sulfone ^[1] , p-((p-BenzylOxyphenyl)sulphonyl)phenol ^[1] , BPS-MPE, 4-BenzylOxyphenyl 4-hydroxyphenyl sulfone

Physicochemical Properties

Understanding the physicochemical properties of **4-((4-(BenzylOxy)phenyl)sulfonyl)phenol** is crucial for its handling, formulation, and application.

Property	Value
Melting Point	164-166 °C
Boiling Point	610 °C (literature)
Density	1.304 g/cm ³
Appearance	White to off-white solid
Solubility	Insoluble in water, soluble in many organic solvents.
logP	~3.6 (OECD Test Guideline 107)

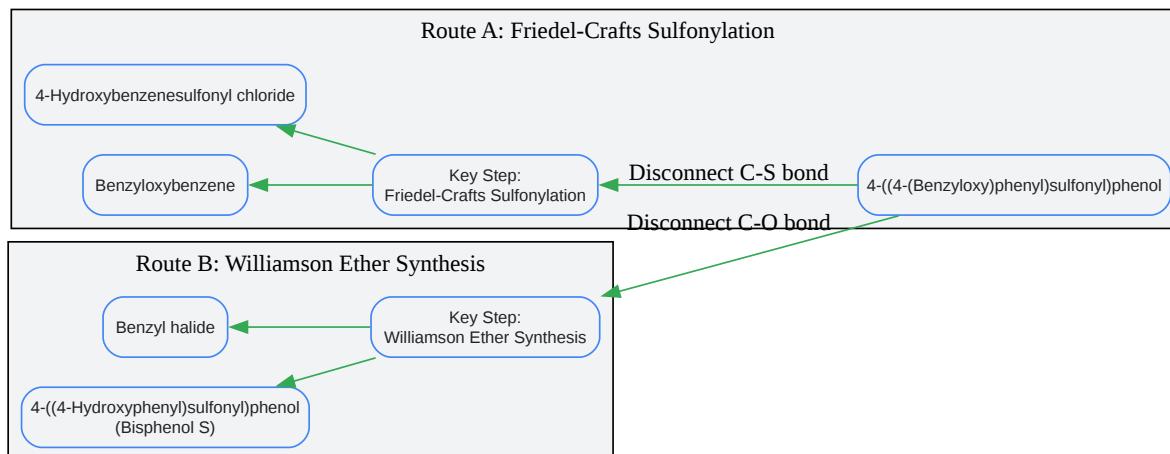
Synthesis and Manufacturing

The synthesis of **4-((4-(BenzylOxy)phenyl)sulfonyl)phenol** can be approached through several established organic chemistry reactions. The two primary retrosynthetic routes involve

the formation of the sulfonyl linkage via a Friedel-Crafts reaction or the formation of the ether linkage via a Williamson ether synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis provides two plausible synthetic pathways:



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Figure 1: Retrosynthetic analysis of 4-((4-(benzyloxy)phenyl)sulfonyl)phenol.

Experimental Protocol: Williamson Ether Synthesis Approach

The Williamson ether synthesis is a common and reliable method for the preparation of ethers. In this context, it involves the reaction of a phenoxide with an alkyl halide. A general protocol based on this approach is outlined below.

Materials:

- 4,4'-Sulfonyldiphenol (Bisphenol S)

- Benzyl chloride (or benzyl bromide)
- Potassium carbonate (or another suitable base)
- Acetone (or another suitable polar aprotic solvent)
- Deionized water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

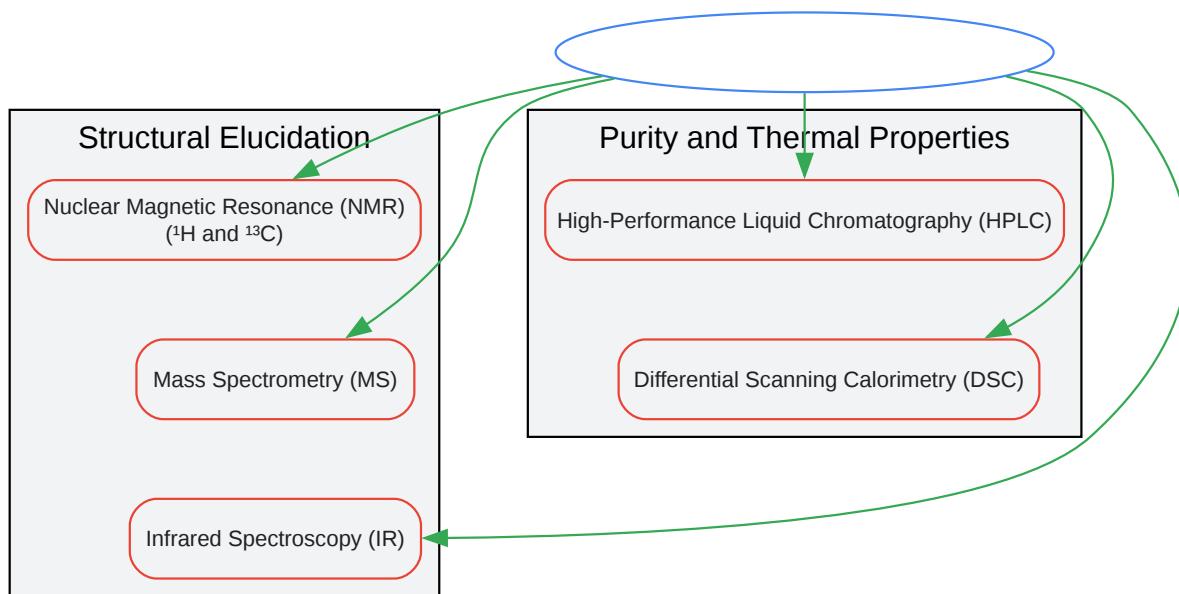
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,4'-sulfonyldiphenol and a slight molar excess of potassium carbonate in acetone.
- **Addition of Benzylating Agent:** To the stirring suspension, add a stoichiometric amount of benzyl chloride dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the crude product in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purification: The crude **4-((4-(Benzyl)phenyl)sulfonyl)phenol** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a white to off-white solid.

Analytical Characterization

The identity and purity of synthesized **4-((4-(Benzyl)phenyl)sulfonyl)phenol** must be confirmed through various analytical techniques.



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Figure 2: Key analytical techniques for the characterization of **4-((4-(benzyl)phenyl)sulfonyl)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the two distinct phenyl rings, the benzylic protons, and the hydroxyl proton. The integration of these signals should correspond to the number of protons in each environment.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the quaternary carbons of the sulfonyl group and the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak should correspond to the calculated molecular weight of $C_{19}H_{16}O_4S$.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A well-developed HPLC method will show a single major peak for the desired product, with any impurities appearing as separate, smaller peaks.

Illustrative HPLC Method Parameters:

Parameter	Value
Column	C18 reverse-phase, 4.6 x 150 mm, 5 μ m
Mobile Phase	Acetonitrile:Water gradient
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 μ L

Applications

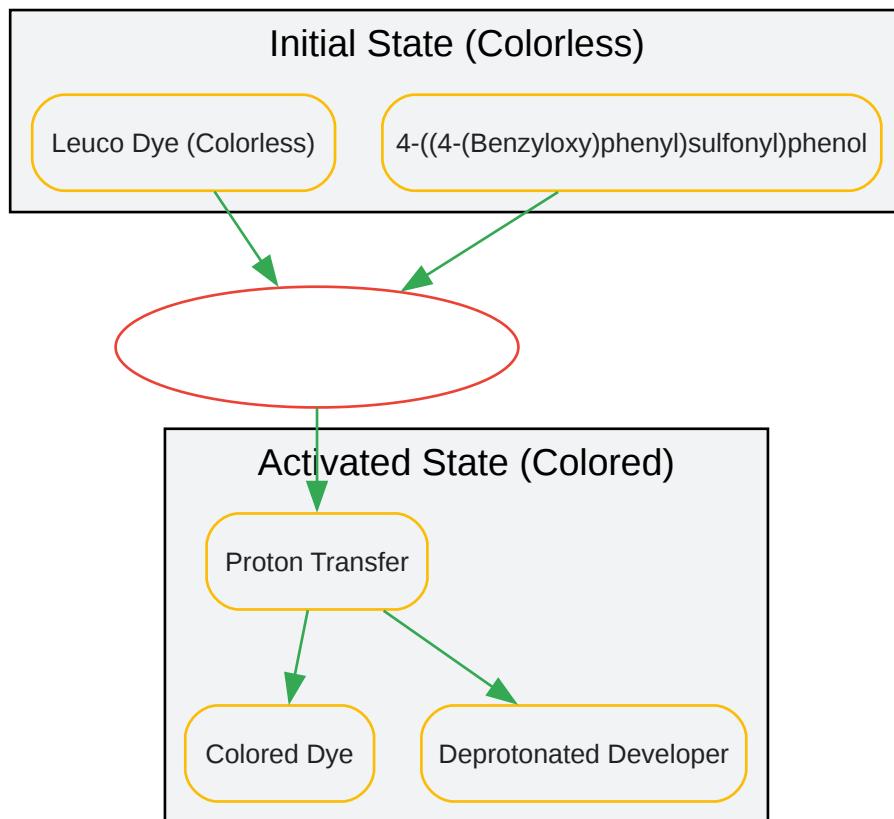
The primary application of **4-((4-(Benzyl)oxy)phenyl)sulfonyl)phenol** is as a color developer in thermal printing papers.[\[2\]](#)[\[3\]](#)

Mechanism of Action in Thermal Paper

Thermal paper contains a layer of a leuco dye (a colorless or faintly colored dye precursor) and a developer.[\[3\]](#) When heat is applied by a thermal printer head, the developer and the leuco dye melt and react, causing the dye to undergo a chemical transformation that results in a colored form.

The role of **4-((4-(Benzyl)oxy)phenyl)sulfonyl)phenol** as a developer is to act as a proton donor. The acidic phenolic proton is transferred to the leuco dye, which induces a

conformational change, often the opening of a lactone ring, leading to the formation of a highly conjugated and colored system.[4][5]



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Sources

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